The molecular formula C26H24N4O2 provides insights into the composition of the compound. Its structure comprises fused indole and pyrrole rings, along with an aminomethyl group. The 2D and 3D structures can be visualized using computational tools . The compound’s canonical SMILES representation is: CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CC5N5C6=CC=CC=C64)CN
.
Ro-31-8425 was developed as an analog of staurosporine, a natural compound recognized for its ability to induce apoptosis. It is classified as a pan-inhibitor of protein kinase C, targeting multiple isoforms including alpha, beta II, gamma, and epsilon. This broad-spectrum inhibition makes it a valuable tool for researchers studying the functions of protein kinase C in various biological contexts .
The synthesis of Ro-31-8425 typically involves several steps, starting from readily available indole derivatives. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize by-products.
Ro-31-8425 has a complex molecular structure characterized by its bisindolylmaleimide core. The chemical formula is , and its molecular weight is approximately 346.37 g/mol.
The structural features include:
The three-dimensional conformation of Ro-31-8425 allows for effective binding to the active site of protein kinase C, which is crucial for its function as an inhibitor.
Ro-31-8425 primarily acts through competitive inhibition of protein kinase C activity. In various experimental setups, it has been shown to inhibit phosphorylation processes that are mediated by this enzyme. For instance, in hepatocyte models exposed to oxidative stress (like hydrogen peroxide), pretreatment with Ro-31-8425 significantly reduced necrosis by inhibiting the activation of downstream signaling pathways associated with cell death .
Additionally, Ro-31-8425 has been involved in studies examining its effects on interleukin-induced signaling pathways, demonstrating its role in modulating inflammatory responses through the inhibition of protein kinase C .
The mechanism by which Ro-31-8425 exerts its effects involves the inhibition of protein kinase C-mediated phosphorylation cascades. When protein kinase C is inhibited:
Ro-31-8425 exhibits specific physical properties essential for its function:
Chemical properties include:
Ro-31-8425 is widely used in scientific research for various applications:
Ro-31-8425 (Bisindolylmaleimide X hydrochloride) belongs to the bisindolylmaleimide (BIM) class of heterocyclic organic compounds. Its core structure consists of two indole moieties attached to a central maleimide ring. The molecule features a tetrahydropyridoindole system with an aminomethyl substituent at the 8-position and a 1-methylindol-3-yl group at the maleimide C3 position. This configuration creates a planar, hydrophobic core that facilitates ATP-binding site interactions in protein kinases. The hydrochloride salt enhances solubility in aqueous buffers, though the compound primarily dissolves in organic solvents like DMSO. The rigid, polycyclic architecture contributes to its high binding affinity and specificity for protein kinase C (PKC) isoforms [1] [7] [10].
Structural Component | Chemical Group | Role in Bioactivity |
---|---|---|
Central Core | Maleimide ring | Forms hydrogen bonds with kinase catalytic domain |
Substituent 1 | 1-Methylindol-3-yl (Position 3) | Enhances hydrophobic pocket binding |
Substituent 2 | 8-Aminomethyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl (Position 4) | Provides conformational flexibility and solubility |
Salt Form | Hydrochloride | Improves crystallinity and handling properties |
Ro-31-8425 exhibits high solubility in dimethyl sulfoxide (DMSO) (up to 10 mg/mL), making it suitable for in vitro cellular studies. It is moderately soluble in ethanol but shows limited solubility in aqueous buffers. The compound is a red-to-orange-red solid that requires protection from light and storage at 2–8°C for short-term stability or –20°C for long-term preservation. Stock solutions in DMSO remain stable for up to three months when stored at –20°C, though repeated freeze-thaw cycles should be avoided. Degradation occurs under basic conditions or prolonged light exposure, leading to loss of inhibitory activity [1] [6] [9].
Property | Value | Handling Recommendations |
---|---|---|
Solubility in DMSO | 10 mg/mL | Use anhydrous DMSO; aliquot to avoid moisture |
Solubility in Ethanol | Moderate (exact concentration unspecified) | Pre-warm to 37°C if precipitation occurs |
Solid-State Stability | >2 years at –20°C | Store desiccated, protected from light |
Solution Stability (DMSO) | 3 months at –20°C | Avoid repeated freeze-thaw cycles |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl
IMBOYWXMTUUYGZ-UHFFFAOYSA-N
(HCl salt) O=C(C(C1=C(CC(CN)CC2)N2C3=C1C=CC=C3)=C4C5=CN(C)C6=C5C=CC=C6)NC4=O.[H]Cl
[1] [6] [9] Ro-31-8425 is classified as a synthetic small-molecule drug with a molecular weight of 460.96 Da. It falls under the investigational compound category, primarily utilized as a pharmacological tool for dissecting PKC signaling pathways. Its low molecular weight and cell permeability enable efficient intracellular delivery, making it suitable for in vitro and ex vivo studies. The compound has been explored in preclinical research for modulating immune cell adhesion, cancer proliferation, and endothelial barrier function, though it remains discontinued for clinical development [6] [8] [9].
As a reversible and ATP-competitive kinase inhibitor, Ro-31-8425 selectively targets conventional (cPKC) and novel (nPKC) protein kinase C isoforms with nanomolar affinity. It binds to the catalytic domain of PKC, directly competing with ATP binding. The inhibitor exhibits distinct isozyme specificity:
This >5-fold selectivity for cPKCs over PKCε allows precise interrogation of calcium-dependent PKC signaling. Ro-31-8425 shows minimal activity against unrelated kinases (PKA, PKG, CAMKII) at concentrations ≤1 μM, confirming its utility as a selective PKC probe. Its biochemical effects include inhibition of neutrophil superoxide generation, suppression of antigen-driven T-cell proliferation, and upregulation of CD11a-mediated mesenchymal stromal cell adhesion under shear stress [1] [4] [5].
Isozyme | IC₅₀ (nM) | Classification | Dependence |
---|---|---|---|
PKCα | 8 | Conventional | Ca²⁺-dependent |
PKCβI | 8 | Conventional | Ca²⁺-dependent |
PKCβII | 14 | Conventional | Ca²⁺-dependent |
PKCγ | 13 | Conventional | Ca²⁺-dependent |
PKCε | 39 | Novel | Ca²⁺-independent |
Rat Brain PKC | 15 | Mixed | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7